2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a chemical compound that belongs to the class of triazolopyridines This compound features a triazole ring fused to a pyridine ring, which is substituted with an ethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides or alcohols.
Fusion with the Pyridine Ring: The pyridine ring can be constructed using various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alkoxides, and various solvents
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyridines or triazoles
Scientific Research Applications
2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-(5-Ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can be compared with other similar compounds, such as:
2-(4-Phenyl-5-ethyl-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but different substitution pattern
2-(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: Similar core structure but different substituent
2-(5-Ethyl-4-methyl-4H-1,2,4-triazol-3-yl)pyridine: Different phenyl substitution
These compounds share the triazolopyridine core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
189320-80-7 |
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Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-(5-ethyl-4-phenyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C15H14N4/c1-2-14-17-18-15(13-10-6-7-11-16-13)19(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
PYKXGXNONPGLTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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